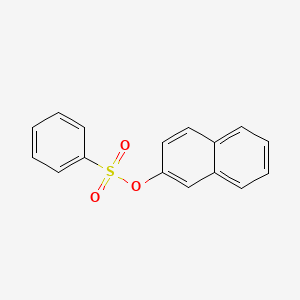

Naphthalen-2-yl benzenesulfonate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named benzenesulfonic acid, 2-naphthyl ester . Its molecular formula is C₁₆H₁₂O₃S , derived from the combination of a naphthalene moiety (C₁₀H₈) and a benzenesulfonate group (C₆H₅SO₃). The molecular weight is 284.3 g/mol , consistent with its stoichiometric composition.

Key synonyms include:

The IUPAC name reflects the esterification of benzenesulfonic acid with 2-naphthol, forming an aryl sulfonate ester.

Atomic Connectivity and Stereochemical Considerations

The structure comprises:

- A naphthalene ring with a hydroxyl group at the 2-position, replaced by an ester linkage.

- A benzenesulfonate group attached to the naphthalene via an oxygen atom, forming an ester bond (R-O-SO₂-C₆H₅).

Stereochemical Features :

- Planar naphthalene system : The fused benzene rings restrict rotational freedom, imposing a rigid, planar geometry.

- Sulfonate group orientation : The SO₃⁻ group is bonded to the benzene ring in a para position relative to the ester oxygen, minimizing steric strain.

- No stereocenters : The molecule lacks chiral centers due to the symmetry of the naphthalene and benzenesulfonate moieties.

Comparative Structural Analysis with Related Sulfonate Esters

This compound differs from other sulfonate esters in substituent position and functional groups. Below is a comparative analysis:

Key Differences :

- Positional isomerism : Naphthalen-1-yl vs. -2-yl esters exhibit distinct electronic environments due to varying conjugation patterns.

- Substituent effects : The presence of propan-2-yl or bromoethenyl groups alters hydrophobicity and reactivity.

- Sulfonate group stability : The ester linkage remains stable under neutral conditions but hydrolyzes under acidic/basic conditions.

2D/3D Molecular Modeling and Conformational Studies

Molecular modeling reveals critical insights into the compound’s spatial arrangement:

2D Structural Representation :

The naphthalene ring and benzenesulfonate group are connected via an ester bond, with the sulfonate oxygen atoms oriented away from the naphthalene system to minimize electron repulsion.

3D Conformational Analysis :

- Planar naphthalene : The fused rings adopt a coplanar arrangement, maximizing π-conjugation.

- Ester bond geometry : The O-SO₂-C₆H₅ group is positioned perpendicular to the naphthalene plane, reducing steric interactions.

- Hydrogen bonding : The sulfonate oxygen atoms may engage in weak hydrogen bonds with nearby aromatic protons, influencing crystal packing.

Computational Tools :

Properties

IUPAC Name |

naphthalen-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-20(18,16-8-2-1-3-9-16)19-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYRSMVRQUWBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324425 | |

| Record name | naphthalen-2-yl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15161-07-6 | |

| Record name | NSC406688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-2-yl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Naphthalen-2-yl benzenesulfonate is a complex compound with potential biological activity. It’s worth noting that benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase (hNE), a proteinase involved in the immune response.

Mode of Action

Benzenesulfonic acid derivatives have been shown to act as competitive inhibitors of hne, suggesting they bind to the active site of the enzyme and prevent its normal substrate from binding.

Biochemical Analysis

Biochemical Properties

Naphthalen-2-yl benzenesulfonate has been found to interact with various enzymes and proteins in biochemical reactions. For instance, it has shown promising binding with the acetylcholinesterase enzyme (AChE)

Cellular Effects

The effects of this compound on cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to bind with the acetylcholinesterase enzyme, which could lead to changes in enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is ongoing. Current studies are focused on determining any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Current research is focused on identifying any enzymes or cofactors that it interacts with, and any effects it may have on metabolic flux or metabolite levels.

Transport and Distribution

Research is being conducted to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation.

Biological Activity

Naphthalen-2-yl benzenesulfonate is a compound of interest due to its diverse biological activities. This article explores its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted at the 2-position with a benzenesulfonate group. This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Compounds with naphthalene moieties have shown antibacterial and antifungal activities. Research indicates that derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

- Cytotoxicity : Studies have demonstrated that certain naphthalene derivatives can induce apoptosis in cancer cell lines. For instance, naphthalene-substituted compounds have been shown to arrest the cell cycle and trigger cell death mechanisms in MDA-MB-231 breast cancer cells .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of naphthalenesulfonates:

- Acute Toxicity : In a study involving acute toxicity assessments, compounds similar to this compound were administered to rats. Results indicated significant alterations in biochemical markers such as alkaline phosphatase and bilirubin levels, suggesting potential hepatotoxic effects .

- Genotoxicity : Research on related compounds has revealed their capacity to induce oxidative stress and DNA damage in aquatic organisms, highlighting environmental toxicity concerns associated with naphthalene derivatives .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Some studies suggest that naphthalene derivatives interact with enzymes such as acetylcholinesterase (AChE), leading to significant inhibition. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s .

- Cell Cycle Arrest : The ability of naphthalenic compounds to induce cell cycle arrest has been linked to their anticancer properties. By disrupting normal cell division processes, these compounds can effectively reduce tumor growth .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of naphthalene derivatives on AChE inhibition. The findings suggested that these compounds could potentially serve as therapeutic agents for Alzheimer’s disease by enhancing cholinergic function .

- Environmental Impact : Research on the bioaccumulation of 2-naphthalene sulfonate revealed significant genotoxic effects in aquatic organisms, raising concerns about the ecological impact of naphthalene derivatives .

Scientific Research Applications

Antimicrobial Properties

Compounds containing naphthalene moieties, including naphthalen-2-yl benzenesulfonate, have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Inhibition of Human Neutrophil Elastase (hNE)

Recent studies have focused on derivatives of benzenesulfonic acid, which include this compound, as competitive inhibitors of hNE. This enzyme is implicated in Acute Respiratory Distress Syndrome (ARDS). The synthesis and evaluation of these compounds revealed moderate inhibitory activity against hNE, suggesting their potential use in treating respiratory conditions .

Neurotransmitter Regulation

This compound derivatives have been explored for their role as multiple reuptake inhibitors affecting monoamine neurotransmitters. This suggests potential applications in treating mood disorders and other conditions influenced by neurotransmitter levels .

Synthesis of Organosulfur Compounds

This compound serves as a versatile building block for synthesizing various organosulfur compounds through sulfonylation reactions. These reactions are crucial in developing materials with specific properties, such as enhanced thermal stability and chemical resistance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Desai et al., 2012 | Antimicrobial activity | Naphthalene derivatives exhibited significant antimicrobial effects against various pathogens. |

| Iman et al., 2018 | hNE inhibition | Identified naphthalen-2-yl derivatives with moderate IC50 values against hNE, indicating therapeutic potential in ARDS treatment. |

| Harvey et al., 2008 | Neurotransmitter modulation | Demonstrated the ability of naphthalenic compounds to influence neurotransmitter reuptake mechanisms, suggesting applications in psychiatric disorders. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Naphthalen-2-yl benzenesulfonate can be compared to structurally related compounds, including:

- Naphthalene-1-sulfonate (N-1-S) : Positional isomerism (sulfonate at naphthalene 1- vs. 2-position) leads to distinct physicochemical behaviors. N-2-S is more prevalent in environmental samples, possibly due to synthetic preferences or degradation resistance .

- Sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate (Acid Orange 7): This azo dye incorporates a sulfonate group but features a hydrazone linker and naphthoquinone moiety, enhancing water solubility (116 g/L at 30°C) compared to simpler sulfonate esters .

- naphthalen-2-yl 4-methoxybenzenesulfonate : The methoxy substituent on the benzene ring may increase electron density, altering reactivity and solubility relative to the unsubstituted benzenesulfonate .

Physical and Chemical Properties

This compound’s lower solubility compared to ionic sulfonates (e.g., sodium benzenesulfonate) arises from its esterified structure, reducing polarity. Acid Orange 7’s superior solubility is attributed to its ionic nature and extended conjugation .

Environmental and Industrial Behavior

- Environmental Persistence : Naphthalene-2-sulfonate (N-2-S) is detected in wastewater at higher concentrations (50–300 µg/L) than its 1-isomer, indicating slower degradation or higher synthetic output .

- Industrial Use : Sodium benzenesulfonate derivatives with alkyl or methoxy substituents ([TBP][MBS], [TBP][DMBS]) demonstrate lower critical solution temperature (LCST) behavior, making them suitable for forward osmosis . In contrast, this compound may find niche roles in specialty polymers or pharmaceuticals due to its aromatic rigidity.

Spectroscopic Characterization

Spectroscopic data for related compounds highlight key differences:

- NMR : Aryl sulfonates exhibit distinct aromatic proton shifts. For example, (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide shows δ 7.2–7.8 ppm for naphthalene protons, with sulfonamide NH at δ 5.2 ppm .

- IR : Sulfonate S=O stretches appear near 1170–1120 cm⁻¹, while esterified variants (e.g., naphthalen-2-yl sulfonates) may show additional C-O stretches at 1250–1150 cm⁻¹ .

Preparation Methods

Fundamental Reaction Mechanisms and Precursor Synthesis

Synthesis of 2-Naphthol

The preparation of Naphthalen-2-yl benzenesulfonate necessitates high-purity 2-naphthol, synthesized via sulfonation and alkali fusion of naphthalene. As demonstrated in the sulfonation of naphthalene at 165°C with concentrated sulfuric acid, sodium naphthalene-2-sulfonate forms as an intermediate. Subsequent fusion with molten potassium hydroxide at 300–310°C yields sodium 2-naphtholate, which is acidified to isolate 2-naphthol. This method achieves a 62–78% yield, contingent on recrystallization efficiency and sodium chloride-mediated purification.

Benzenesulfonyl Chloride Preparation

Benzenesulfonyl chloride, the electrophilic partner, is typically synthesized via chlorination of benzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, carboxylic acids react with SOCl₂ to form acyl chlorides, a protocol adaptable to sulfonic acids. Direct treatment of benzenesulfonic acid with excess SOCl₂ at reflux (70–80°C) for 2–4 hours produces benzenesulfonyl chloride, isolated via distillation or solvent removal.

Esterification Methodologies for this compound

Base-Catalyzed Nucleophilic Substitution

The most prevalent method involves deprotonating 2-naphthol with a base, followed by reaction with benzenesulfonyl chloride. Adapted from propargyl ether syntheses, this approach employs potassium carbonate (K₂CO₃) in acetone under reflux (80°C) to facilitate the nucleophilic attack of the naphthoxide ion on the electrophilic sulfur atom.

Procedure :

- Deprotonation : 2-Naphthol (1.0 eq, 0.1 mol) and K₂CO₃ (3.5 eq) are stirred in anhydrous acetone (50 mL) at room temperature for 2 hours.

- Electrophilic Addition : Benzenesulfonyl chloride (1.2 eq) in acetone (10 mL) is added dropwise, and the mixture is refluxed for 5–16 hours.

- Work-Up : The reaction is cooled, filtered to remove salts, and concentrated. The crude product is purified via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate).

Yield Optimization :

- Excess base (≥3.5 eq K₂CO₃) ensures complete deprotonation, minimizing side reactions.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 80°C | 5 | 74 |

| NaOH | Water/THF | 25°C | 16 | 68 |

| Triethylamine | DCM | 0°C | 2 | 52 |

Schotten-Baumann Reaction

This aqueous-phase method leverages the rapid reaction between naphthoxide and sulfonyl chloride in biphasic conditions. Dissolving 2-naphthol in aqueous sodium hydroxide (10%) and adding benzenesulfonyl chloride in dichloromethane (DCM) under vigorous stirring yields the ester within 30 minutes. While efficient, this method risks hydrolysis of the sulfonyl chloride, necessitating stoichiometric control.

Procedure :

- 2-Naphthol (1.0 eq) is dissolved in 10% NaOH (20 mL) and cooled to 0–5°C.

- Benzenesulfonyl chloride (1.1 eq) in DCM (10 mL) is added dropwise with stirring.

- The organic layer is separated, dried (MgSO₄), and concentrated to isolate the product.

Advantages :

Advanced Catalytic and Solvent-Free Approaches

Characterization and Analytical Data

Spectroscopic Analysis

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Moisture exposure leads to benzenesulfonic acid, a side product. Anhydrous solvents (e.g., acetone over DMF) and molecular sieves mitigate this issue.

Byproduct Formation

Di-ester byproducts may form with excess sulfonyl chloride. Stoichiometric control (1:1.1 ratio of 2-naphthol:sulfonyl chloride) and incremental reagent addition suppress this.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Naphthalen-2-yl benzenesulfonate derivatives, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by coupling with benzenesulfonyl chloride under basic conditions. For example, a protocol using DMF as a solvent and K2CO3 as a base achieved 85% yield for a structurally similar compound via nucleophilic substitution. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction monitoring via TLC (e.g., using n-hexane:ethyl acetate solvent systems) ensures intermediate formation .

- Key Data :

- Yield optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of naphthol to sulfonyl chloride).

- Solvent selection: Polar aprotic solvents like DMF enhance reaction efficiency.

Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?

- Methodological Answer : <sup>1</sup>H NMR (400 MHz, DMSO-d6) is routinely used to confirm substitution patterns. For instance, aromatic protons in naphthalen-2-yl groups exhibit distinct splitting patterns (e.g., δ 7.34–7.27 ppm for meta-coupled protons). Sulfonate-linked protons or methyl groups in benzenesulfonate moieties appear as singlets (e.g., δ 3.82 ppm for methylene bridges). Integration ratios and coupling constants (e.g., J = 8.0 Hz for adjacent aromatic protons) are critical for structural assignment .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) effectively separates sulfonate derivatives from byproducts like unreacted naphthol. For quantification, internal standards (e.g., deuterated analogs) improve accuracy. Solid-phase extraction (SPE) using HLB cartridges can pre-concentrate analytes from complex matrices, achieving detection limits <1 µg/mL .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) predict molecular orbitals, charge distribution, and nonlinear optical (NLO) properties. For example, the electron-withdrawing sulfonate group stabilizes the LUMO, enhancing charge-transfer interactions in chalcone derivatives. These insights guide the design of photoactive materials or inhibitors targeting enzymes like human neutrophil elastase (hNE) .

- Key Insight : Simulated IR and UV-Vis spectra from DFT align with experimental data, validating computational models .

Q. What crystallographic strategies ensure accurate structure determination of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX software suite) resolves bond lengths and angles with precision (mean σ(C–C) = 0.001 Å). For example, torsion angles between naphthalene and benzenesulfonate moieties reveal steric effects influencing packing efficiency. Validation tools like PLATON check for missed symmetry or disorder, ensuring publication-ready CIF files .

Q. How can in vitro toxicological studies assess the environmental impact of this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing:

- Aquatic toxicity : Use Daphnia magna or algae to determine EC50 values.

- Metabolic stability : Incubate with liver microsomes to assess persistence.

- Genotoxicity : Ames test for mutagenicity (e.g., TA98 strain ± metabolic activation).

Q. What role does fluorescence spectroscopy play in studying the coordination chemistry of this compound with metal ions?

- Methodological Answer : Europium(III) complexes with benzenesulfonate ligands exhibit characteristic red emission (λem ≈ 615 nm) from <sup>5</sup>D0→<sup>7</sup>F2 transitions. Decomplexation in aqueous solutions alters energy transfer pathways, detectable via quenching of ligand-centered π→π* transitions. Time-resolved fluorescence quantifies ligand-metal binding constants (e.g., logK ≈ 4.2 for Eu<sup>3+</sup> systems) .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 70–90%) may arise from solvent purity or moisture sensitivity. Replicate reactions under inert atmospheres (N2/Ar) improve reproducibility .

- Toxicity Data Gaps : Limited mammalian studies necessitate extrapolation from methylnaphthalene analogs. Prioritize in vivo assays to resolve uncertainties in chronic exposure thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.